(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 128719-65-3
VCID: VC0558300
InChI: InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14;/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15);1H/t8-;/m0./s1
SMILES: CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl
Molecular Formula: C12H25ClN4O4
Molecular Weight: 324.81

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride

CAS No.: 128719-65-3

Cat. No.: VC0558300

Molecular Formula: C12H25ClN4O4

Molecular Weight: 324.81

* For research use only. Not for human or veterinary use.

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride - 128719-65-3

Specification

CAS No. 128719-65-3
Molecular Formula C12H25ClN4O4
Molecular Weight 324.81
IUPAC Name (2S)-6-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride
Standard InChI InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14;/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15);1H/t8-;/m0./s1
Standard InChI Key PPMKMWFCZLRHLB-QRPNPIFTSA-N
SMILES CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl

Introduction

Structure and Chemical Identity

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride is a modified amino acid derivative that combines several key structural features. The molecule is based on L-homoarginine, a non-proteinogenic amino acid with an elongated side chain compared to the standard amino acid arginine. The compound features a tert-butoxycarbonyl (BOC) protecting group attached to the alpha-amino group, which serves to control reactivity during chemical syntheses.

Structural Components

The structure of this compound can be understood by examining its constituent parts. The backbone is derived from L-homoarginine hydrochloride (CAS: 1483-01-8), which has the molecular formula C₇H₁₆N₄O₂·HCl and a molecular weight of 224.69 g/mol . To this structure, a tert-butoxycarbonyl (BOC) group is attached to the alpha-amino functionality, creating a carbamate linkage that effectively protects this reactive site.

The BOC group is characterized by a tert-butyl group attached to a carbonyl, forming a carbamate when connected to the amino group. This protecting group is widely used in organic synthesis due to its specific cleavage properties under acidic conditions . The guanidino group at the terminus of the side chain remains unprotected in this molecule, allowing for selective chemical manipulations.

Chemical Identity and Properties

The compound maintains the (S) stereochemistry at the alpha carbon, matching the natural L-configuration of amino acids. The addition of the BOC group to L-homoarginine significantly alters its chemical properties, particularly its reactivity and solubility profile. While L-homoarginine hydrochloride is soluble in water , the addition of the hydrophobic BOC group likely reduces water solubility while enhancing solubility in organic solvents.

L-homoarginine hydrochloride exists as a white to almost white powder or crystalline solid at room temperature . It has a melting point of 206°C and exhibits a specific rotation of 18° (C=8.6N,HCl) . The BOC-protected derivative would likely display different physical characteristics due to the structural modification, though maintaining similar stereochemical properties.

Preparation and Synthesis Methods

The synthesis of BOC-protected amino acids involves well-established protocols in organic chemistry, which can be applied to the preparation of (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride.

BOC Protection Strategies

The BOC group is typically introduced to amino functions through reaction with di-tert-butyl dicarbonate (Boc₂O). Several methods can be employed for this protection:

  • Aqueous method: Stirring the amine (homoarginine) with di-tert-butyl dicarbonate in water at ambient temperature, representing an efficient "on-water" reaction protocol .

  • Organic solvent method: Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at approximately 40°C .

  • Base-catalyzed approach: Reacting the amine with sodium hydroxide and di-tert-butyl dicarbonate in a mixture of water and THF, typically starting at 0°C and warming to ambient temperature .

  • Biphasic system: Heating the amine with di-tert-butyl dicarbonate in a two-phase mixture of chloroform and aqueous sodium bicarbonate under reflux conditions .

  • Catalyst-enhanced protection: Using 4-dimethylaminopyridine (DMAP) as a catalyst with di-tert-butyl dicarbonate and the amine in acetonitrile at ambient temperature .

The selection of a specific method would depend on various factors including desired yield, scale of synthesis, and compatibility with the guanidino side chain of homoarginine.

Purification Considerations

Following the BOC protection reaction, the product would typically require purification. Depending on the synthetic approach used, purification might involve extraction, crystallization, or chromatographic techniques. The hydrochloride salt form enhances crystallinity and facilitates purification of the final product.

Chemical Reactivity and Properties

The chemical behavior of (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride is largely influenced by the presence of the BOC protecting group and the unique properties of the homoarginine backbone.

BOC Group Reactivity

A defining characteristic of BOC-protected compounds is their selective reactivity profile. The BOC group renders the alpha-amino function unreactive under neutral and basic conditions, but susceptible to specific cleavage under acidic conditions . This acid-labile nature is crucial for its applications in peptide synthesis and other multi-step processes.

The stability of the BOC group in different chemical environments follows a predictable pattern:

  • Stable in basic and neutral environments, allowing for manipulations of other functional groups without affecting the BOC protection.

  • Susceptible to cleavage under acidic conditions, with various acids providing different rates of deprotection.

  • Compatible with hydrogenation conditions, unlike some other protecting groups that contain benzyl moieties.

Deprotection Mechanisms

The BOC group can be removed through several established protocols, each following a specific mechanism:

  • Treatment with strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . This proceeds through protonation of the carbonyl oxygen, followed by loss of the tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.

  • Treatment with 3 M hydrochloric acid in ethyl acetate for approximately 30 minutes at ambient temperature .

  • Heating in a mixture of aqueous hydrochloric acid and toluene at elevated temperatures (around 65°C) .

  • Using a 50/50 mixture of dichloromethane and trifluoroacetic acid .

An alternative approach involves sequential treatment with trimethylsilyl iodide followed by methanol, which follows a different mechanistic pathway:

R₂NCO₂tBu + Me₃SiI → R₂NCO₂SiMe₃ + tBuI
R₂NCO₂SiMe₃ + MeOH → R₂NCO₂H + MeOSiMe₃
R₂NCO₂H → R₂NH + CO₂

Side Chain Considerations

The guanidino group in the side chain of homoarginine remains unprotected in this compound. This guanidino function is strongly basic and positively charged at physiological pH, potentially influencing solubility, reactivity, and intermolecular interactions. The extended carbon chain in homoarginine (compared to arginine) provides additional flexibility to the guanidino group, which may affect its chemical behavior and interactions.

Applications in Peptide Synthesis

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride serves as a valuable building block in peptide synthesis, enabling the incorporation of homoarginine residues into peptide chains.

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this compound can be employed to introduce homoarginine residues at specific positions in the peptide sequence. The BOC protection of the alpha-amino group allows for controlled coupling reactions, while preventing unwanted side reactions.

The procedure typically involves:

  • Coupling the carboxylic acid function of the BOC-protected homoarginine to the free amino group of the growing peptide chain on a solid support.

  • Washing to remove excess reagents and byproducts.

  • Deprotection of the BOC group using acidic conditions to reveal a free amino group for subsequent coupling steps.

  • Repetition of these steps with other amino acid derivatives to build the desired peptide sequence.

Solution-Phase Synthesis

In solution-phase peptide synthesis, the compound can be used in fragment coupling strategies. The orthogonal protection scheme possible with BOC chemistry allows for selective manipulations of different functional groups, enabling complex synthetic strategies.

Advantages in Peptide Design

The incorporation of homoarginine residues into peptides offers several potential advantages:

  • The extended side chain provides additional flexibility compared to arginine, potentially affecting peptide conformation and binding properties.

  • The positively charged guanidino group can participate in specific interactions, such as salt bridges and hydrogen bonding networks.

  • Non-proteinogenic amino acids like homoarginine can confer resistance to proteolytic degradation, potentially enhancing the stability of peptide therapeutics.

Comparison with Related Compounds

Understanding how (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride relates to similar compounds provides valuable context for its applications and properties.

Comparison with Unprotected Homoarginine

L-Homoarginine hydrochloride lacks the BOC protecting group, making it more reactive at the alpha-amino position. This increased reactivity limits its utility in controlled peptide synthesis but makes it more suitable for biochemical studies requiring a free amino group. The physical properties also differ significantly:

PropertyL-Homoarginine HydrochlorideBOC-Protected Derivative
Molecular Weight224.69 g/mol Higher due to BOC group
Amino GroupFree, reactiveProtected, unreactive under neutral/basic conditions
Water SolubilitySoluble Likely reduced due to BOC group
Primary ApplicationsBiochemical studiesPeptide synthesis

Comparison with BOC Protection Systems

The BOC group is one of several common protecting groups used in amino acid chemistry. Alternatives include:

  • Fluorenylmethyloxycarbonyl (Fmoc): Base-labile rather than acid-labile, removed by bases like piperidine.

  • Benzyloxycarbonyl (Cbz or Z): Removed by hydrogenolysis or strong acids.

  • Allyloxycarbonyl (Alloc): Removed using palladium catalysts.

Structural Analogues

Structural variations of this compound might include:

  • BOC-protected arginine: Contains one fewer methylene group in the side chain, affecting the spatial arrangement and flexibility of the guanidino group.

  • BOC-protected lysine: Features a primary amine instead of a guanidino group at the terminus of the side chain, significantly altering the charge distribution and hydrogen bonding capabilities.

  • BOC-protected ornithine: Has a shorter side chain with a primary amine terminus, offering different spatial arrangements and chemical properties.

Biological Significance and Research Applications

The biological relevance of (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride stems primarily from its role as a precursor in the synthesis of homoarginine-containing peptides with potential biological activities.

Peptides Containing Homoarginine

Peptides incorporating homoarginine residues may exhibit altered binding properties compared to their arginine-containing counterparts. The extended side chain can influence:

  • Receptor binding affinity and selectivity through modified spatial arrangements.

  • Enzymatic stability due to the non-proteinogenic nature of homoarginine.

  • Cell penetration capabilities, potentially affecting the peptide's ability to cross cellular membranes.

Structure-Activity Relationship Studies

The incorporation of homoarginine into peptides allows for structure-activity relationship studies examining the effect of side chain length on biological activity. Such studies can provide valuable insights into the spatial requirements for optimal binding to receptors or enzymes.

Enzyme Inhibition Research

Peptides containing homoarginine residues may serve as enzyme inhibitors, particularly for enzymes that normally recognize arginine-containing substrates. The modified side chain length can affect binding affinity and specificity, potentially leading to selective inhibitors for specific enzymatic targets.

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